molecular formula C10H11N3O2S B1415503 4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide CAS No. 2167634-18-4

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide

Cat. No. B1415503
CAS RN: 2167634-18-4
M. Wt: 237.28 g/mol
InChI Key: OLJCWGQJOPAHNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for “4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide” is not available, similar compounds are often synthesized through processes like Buchwald–Hartwig arylamination and nucleophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of “4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide” would be based on the structures of its components. The 1-methyl-1H-pyrazol-3-yl group is a five-membered ring containing two nitrogen atoms . The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group .

Scientific Research Applications

Synthesis and Characterization

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide and its derivatives have been synthesized and characterized in various studies. For instance, Çetin Bayrak (2021) synthesized derivatives of this compound using reactions of α, β-unsaturated aldehydes with phenylhydrazine hydrate and 4-sulfamoylphenylhydrazine hydrogen chloride, followed by aromatization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (Bayrak, 2021).

Potential Therapeutic Applications

Several studies have focused on the potential therapeutic applications of this compound:

  • Ş. Küçükgüzel et al. (2013) synthesized novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. They found that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
  • J. C. Borges et al. (2014) reported on the conformation differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, used in antileishmania studies, highlighting the significance of molecular conformation in biological activity (Borges et al., 2014).

Cytotoxic and Anticancer Activities

H. Gul et al. (2016) conducted studies on 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide types, investigating their cytotoxic and carbonic anhydrase inhibitory effects. They identified compounds with high tumor selectivity and potential as novel anticancer agents (Gul et al., 2016).

Microwave-Assisted Synthesis and Bioevaluation

A study by H. Gul et al. (2017) on microwave-assisted synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives highlighted their potential as lead compounds for further studies due to their cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes (Gul et al., 2017).

properties

IUPAC Name

4-(1-methylpyrazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-13-7-6-10(12-13)8-2-4-9(5-3-8)16(11,14)15/h2-7H,1H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJCWGQJOPAHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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